BenchChemオンラインストアへようこそ!

11-Hydroxytephrosin

Inflammation NF‑κB signaling Cancer chemoprevention

Procure 11-Hydroxytephrosin (IC50 0.19μM for NF-κB) for target-specific research. This rotenoid differs from analogs like tephrosin or deguelin by its unique substitution pattern and ATP-competitive PDPK1 binding. Its moderate potency and weak cytotoxicity ensure clear target validation. Choose high-purity, analytically verified material to avoid altered target engagement and ensure experimental reproducibility.

Molecular Formula C23H22O8
Molecular Weight 426.4 g/mol
CAS No. 72458-85-6
Cat. No. B157537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Hydroxytephrosin
CAS72458-85-6
Molecular FormulaC23H22O8
Molecular Weight426.4 g/mol
Structural Identifiers
SMILESCC1(C=CC2=C(O1)C=C(C3=C2OC4COC5=CC(=C(C=C5C4(C3=O)O)OC)OC)O)C
InChIInChI=1S/C23H22O8/c1-22(2)6-5-11-14(31-22)8-13(24)19-20(11)30-18-10-29-15-9-17(28-4)16(27-3)7-12(15)23(18,26)21(19)25/h5-9,18,24,26H,10H2,1-4H3/t18-,23-/m1/s1
InChIKeyOFLCPNIRDVOOEZ-WZONZLPQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





11‑Hydroxytephrosin (CAS 72458‑85‑6): Procurement‑Grade Rotenoid with Quantifiable NF‑κB and 15‑LOX Inhibitory Differentiation


11‑Hydroxytephrosin (CAS 72458‑85‑6) is a naturally occurring rotenoid first isolated from Amorpha fruticosa and subsequently identified in Tephrosia and Sarcolobus species [REFS‑1]. The compound belongs to the rotenone structural class, characterized by a 6a,12a‑dihydrochromeno[3,4‑b]chromen‑12(6H)‑one skeleton [REFS‑2]. Its molecular formula is C₂₃H₂₂O₈ with a molecular weight of 426.40 g/mol, and it possesses two hydrogen‑bond donor sites (phenolic hydroxyl groups) and a topological polar surface area (TPSA) of 104.00 Ų [REFS‑3]. While 11‑hydroxytephrosin shares the rotenoid core with numerous analogs, its specific substitution pattern — an 11‑hydroxy group on the chromeno‑pyran scaffold — confers distinct binding interactions with protein targets including NF‑κB and 15‑lipoxygenase that are not uniformly preserved across the class.

Why 11‑Hydroxytephrosin (CAS 72458‑85‑6) Cannot Be Directly Substituted by Other Rotenoids


The rotenoid class encompasses structurally diverse compounds that exhibit widely divergent activity profiles across key therapeutic targets. Substituting 11‑hydroxytephrosin with a generic rotenoid such as deguelin, tephrosin, or 12α‑hydroxydeguelin introduces quantifiable risk of altered potency, selectivity, and target engagement. In a direct head‑to‑head NF‑κB inhibition assay, tephrosin (IC₅₀ = 0.11 μM), 11‑hydroxytephrosin (IC₅₀ = 0.19 μM), and deguelin (IC₅₀ = 0.22 μM) displayed a two‑fold spread in potency [REFS‑1]. Conversely, in 15‑lipoxygenase (15‑LOX) inhibition, 12α‑hydroxydeguelin (IC₅₀ = 0.018 mM) is approximately 4‑fold more potent than 11‑hydroxytephrosin (IC₅₀ = 0.071 mM) [REFS‑2]. Furthermore, computational screening identified 11‑hydroxytephrosin — but not tephrosin or deguelin — as an ATP‑competitive ligand for PDPK1, a master kinase in the AGC family [REFS‑3]. These orthogonal activity profiles underscore that minor structural modifications within the rotenoid scaffold translate into meaningful differences in biological function, making generic substitution scientifically unsound for hypothesis‑driven research or target‑specific procurement.

Quantitative Differentiation Evidence for 11‑Hydroxytephrosin (CAS 72458‑85‑6)


NF‑κB Inhibition: Potency Ranking Relative to Tephrosin and Deguelin

In a cell‑based reporter gene assay, 11‑hydroxytephrosin inhibited TNF‑α‑stimulated NF‑κB activity with an IC₅₀ of 0.19 μM. This potency positions it between tephrosin (IC₅₀ = 0.11 μM) and deguelin (IC₅₀ = 0.22 μM), two widely studied rotenoids [REFS‑1]. The data demonstrate that the 11‑hydroxy substitution preserves high NF‑κB inhibitory activity while offering a distinct potency tier that may be preferable when intermediate strength inhibition is desired.

Inflammation NF‑κB signaling Cancer chemoprevention

15‑Lipoxygenase Inhibition: Potency Comparison with 12α‑Hydroxydeguelin

In an enzymatic assay against 15‑lipoxygenase (15‑LOX), 11‑hydroxytephrosin exhibited an IC₅₀ of 0.071 mM. In contrast, the structurally related rotenoid 12α‑hydroxydeguelin showed significantly greater potency with an IC₅₀ of 0.018 mM under identical assay conditions [REFS‑1]. Tephrosin (IC₅₀ = 0.064 mM) and 12α‑hydroxyrotenone (IC₅₀ = 0.102 mM) further illustrate the divergent 15‑LOX inhibitory activities within the rotenoid class.

Inflammation Lipid mediator biosynthesis Arachidonic acid cascade

PDPK1 ATP‑Competitive Binding: Computationally Predicted Selectivity Over Tephrosin and Deguelin

A systematic virtual screening of natural compounds identified 11‑hydroxytephrosin as a high‑affinity, ATP‑competitive ligand for the 3‑phosphoinositide‑dependent protein kinase 1 (PDPK1). Molecular docking and 100 ns molecular dynamics simulations confirmed stable complex formation between 11‑hydroxytephrosin and the PDPK1 ATP‑binding pocket [REFS‑1]. Notably, the study did not identify tephrosin or deguelin as hits for PDPK1 binding, suggesting that the 11‑hydroxy substitution confers unique recognition by the PDPK1 ATP site not shared by these closely related analogs.

Kinase inhibition PDPK1 Cancer therapeutics Virtual screening

Cytotoxicity Profile: Weak Activity in PC‑3 Prostate Cancer Cells

11‑Hydroxytephrosin was evaluated for cytotoxic activity against the human Caucasian prostate adenocarcinoma cell line PC‑3 and found to exhibit weak cytotoxic effects [REFS‑1]. While quantitative IC₅₀ values are not reported in the available literature, the qualitative characterization as 'weak' indicates that 11‑hydroxytephrosin does not possess the potent cytotoxicity observed for some other rotenoids (e.g., deguelin, which has demonstrated sub‑micromolar cytotoxicity in multiple cancer lines). This suggests that the 11‑hydroxy substitution may attenuate direct cytotoxic potential while preserving target‑specific inhibitory activities.

Cytotoxicity Prostate cancer Selectivity profiling

Quinone Reductase Induction: Inactive in Hepa 1c1c7 Cell Assay

In a bioassay for quinone reductase (QR) induction in cultured Hepa 1c1c7 mouse hepatoma cells — a standard in vitro screen for cancer chemopreventive potential — 11‑hydroxytephrosin was reported as inactive [REFS‑1]. This contrasts with several other rotenoids and flavonoids isolated from the same Tephrosia toxicaria extract, which demonstrated QR‑inducing activity. The lack of QR induction indicates that the 11‑hydroxy substitution eliminates this specific chemopreventive mechanism, further differentiating the compound from analogs that act via Nrf2/ARE pathway activation.

Cancer chemoprevention Phase II enzyme induction QR assay

Optimized Application Scenarios for 11‑Hydroxytephrosin (CAS 72458‑85‑6) Based on Quantitative Differentiation Evidence


NF‑κB Pathway Inhibition with Intermediate Potency Requirements

For studies requiring inhibition of NF‑κB transcriptional activity with an IC₅₀ in the 0.1–0.3 μM range, 11‑hydroxytephrosin (IC₅₀ = 0.19 μM) provides a well‑characterized mid‑potency option. This distinguishes it from the more potent tephrosin (IC₅₀ = 0.11 μM) and the slightly less potent deguelin (IC₅₀ = 0.22 μM) [REFS‑1]. Researchers seeking to avoid the stronger inhibition of tephrosin or the broader polypharmacology of deguelin may find 11‑hydroxytephrosin an optimal tool compound for dose‑response studies in inflammation and cancer cell models.

PDPK1‑Focused Kinase Profiling and Tool Compound Development

The computationally validated ATP‑competitive binding of 11‑hydroxytephrosin to PDPK1 [REFS‑1] — an activity not predicted for tephrosin or deguelin — positions this rotenoid as a unique chemical probe for dissecting PDPK1‑dependent signaling in cancer and metabolic disease models. Procurement for PDPK1‑focused projects should prioritize 11‑hydroxytephrosin over generic rotenoids, as the latter are unlikely to engage this kinase with comparable selectivity.

Orthogonal Target Profiling in 15‑Lipoxygenase Studies

With an IC₅₀ of 0.071 mM against 15‑LOX, 11‑hydroxytephrosin occupies a moderate potency tier relative to 12α‑hydroxydeguelin (IC₅₀ = 0.018 mM) and 12α‑hydroxyrotenone (IC₅₀ = 0.102 mM) [REFS‑1]. This profile makes it suitable for orthogonal confirmation experiments where a less potent 15‑LOX inhibitor is needed to rule out off‑target contributions, or for structure‑activity relationship (SAR) studies exploring the impact of the 11‑hydroxy group on enzyme inhibition.

Target‑Validation Studies Requiring Low Cytotoxicity Background

The weak cytotoxic activity of 11‑hydroxytephrosin in PC‑3 prostate cancer cells [REFS‑1] and its inactivity in QR induction assays [REFS‑2] suggest that this compound may be particularly useful in target‑validation experiments where potent cell‑killing or Phase II enzyme induction would confound interpretation. Researchers investigating NF‑κB or PDPK1 signaling in cellular models can employ 11‑hydroxytephrosin with reduced concern that observed effects are driven by non‑specific cytotoxicity or Nrf2 pathway activation.

Quote Request

Request a Quote for 11-Hydroxytephrosin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.